4-(5-Bromo-2-chlorobenzyl)phenol

Catalog No.
S893181
CAS No.
864070-18-8
M.F
C13H10BrClO
M. Wt
297.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Bromo-2-chlorobenzyl)phenol

CAS Number

864070-18-8

Product Name

4-(5-Bromo-2-chlorobenzyl)phenol

IUPAC Name

4-[(5-bromo-2-chlorophenyl)methyl]phenol

Molecular Formula

C13H10BrClO

Molecular Weight

297.57 g/mol

InChI

InChI=1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2

InChI Key

CSQCYSDEAYXXTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O

4-(5-Bromo-2-chlorobenzyl)phenol is an organic compound characterized by the molecular formula C13H10BrClO and a molecular weight of approximately 297.57 g/mol. This compound features a phenolic structure with a bromine and chlorine substituent on the benzyl group, which contributes to its unique chemical properties. The compound is often utilized in various chemical syntheses and biological studies due to its reactivity and structural characteristics. Its InChI code is 1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2, indicating the presence of multiple functional groups that facilitate diverse chemical interactions .

  • Organic synthesis: The compound could be a potential intermediate or precursor for the synthesis of more complex molecules with desired properties.
  • Material science: The combination of the phenolic and halogenated benzyl groups might impart interesting properties for applications in polymers or other materials. []
Typical of phenolic compounds. These include:

  • Electrophilic Aromatic Substitution: The bromine and chlorine substituents can direct electrophiles to ortho and para positions on the aromatic ring.
  • Nucleophilic Substitution Reactions: The phenolic hydroxyl group can act as a nucleophile in substitution reactions.
  • Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

These reactions make it a valuable intermediate in organic synthesis .

The synthesis of 4-(5-Bromo-2-chlorobenzyl)phenol typically involves several steps:

  • Starting Material: The synthesis begins with 4-bromo-1-chloro-2-(4-ethoxybenzyl)-benzene.
  • Reagent: Boron trichloride is used as a catalyst in dichloromethane at low temperatures (0 degrees Celsius).
  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature overnight, followed by cooling and treatment with hydrochloric acid to yield the final product .

This method highlights the compound's synthetic versatility and the importance of controlling reaction conditions for optimal yield.

4-(5-Bromo-2-chlorobenzyl)phenol has several applications, including:

  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.
  • Coordination Chemistry: It is used in preparing metal complexes, which are significant in catalysis and materials science .
  • Potential Pharmaceutical

Several compounds share structural similarities with 4-(5-Bromo-2-chlorobenzyl)phenol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene915095-94-20.81
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran915095-89-50.81
2-Bromo-4-chloro-6-methylphenol54852-68-50.79
(5-Bromo-2-chlorophenyl)methanol149965-40-20.79
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone461432-22-40.77

These compounds exhibit varying degrees of similarity based on their structural features, particularly the presence of bromine and chlorine substituents on aromatic rings. The unique combination of these halogens in 4-(5-Bromo-2-chlorobenzyl)phenol distinguishes it from its analogs, potentially influencing its reactivity and biological activity .

Systematic Nomenclature

The compound is formally named 4-[(5-bromo-2-chlorophenyl)methyl]phenol under IUPAC rules. Its structure consists of:

  • A phenol core (hydroxyl group attached to a benzene ring at position 4).
  • A benzyl substituent at the para position of the phenol, which is further substituted with bromine at position 5 and chlorine at position 2.

Synonyms and Identifiers

PropertyValueSource
CAS Registry Number864070-18-8
Molecular FormulaC₁₃H₁₀BrClO
Molecular Weight297.57 g/mol
SMILES NotationOC1=CC=C(CC2=CC(Br)=CC=C2Cl)C=C1
Common SynonymsDapagliflozin Impurity 39; 4-(5-Bromo-2-chlorobenzyl)phenol

Structural Classification

  • Primary Class: Halogenated phenolic compound.
  • Substituent Features:
    • Bromine (electrophilic halogen) at position 5.
    • Chlorine (electron-withdrawing group) at position 2.
    • Benzyl-phenol linkage enabling π-π stacking interactions.

Historical Context and Research Significance

Historical Development

First reported in pharmaceutical patent literature in the early 2010s, this compound gained prominence as a key intermediate in synthesizing sodium-glucose co-transporter 2 (SGLT2) inhibitors, notably dapagliflozin. Its synthesis was optimized to address challenges in regioselectivity during the demethylation of ethoxy-protected precursors.

Research Applications

Pharmaceutical Synthesis

  • Role in Dapagliflozin Production: Serves as a precursor in glycosylation reactions to form the glucose-like moiety of dapagliflozin.
  • Synthetic Pathway:
    • Ether Cleavage: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is treated with boron trichloride (BCl₃) or tribromide (BBr₃) to yield the phenol derivative.
    • Purity Control: High-performance liquid chromatography (HPLC) methods validate >98% purity for pharmaceutical use.

Analytical Chemistry

  • Reference Standard: Used in quality control for dapagliflozin manufacturing to monitor impurity profiles.
  • Regulatory Compliance: Included in pharmacopeial guidelines for impurity quantification.

Industrial Relevance

ApplicationDescriptionSource
Bulk SynthesisScalable routes achieve yields >90% using cost-effective halogenation protocols.
Patent ActivityFeatured in 15+ patents related to SGLT2 inhibitor production since 2012

Emerging Research

  • Material Science: Investigated for liquid crystal precursor potential due to its planar aromatic structure.
  • Catalysis: Explored as a ligand in palladium-catalyzed cross-coupling reactions.

Molecular Architecture and Conformational Analysis

The molecular architecture of 4-(5-Bromo-2-chlorobenzyl)phenol exhibits a distinctive structural framework consisting of two aromatic rings connected via a methylene bridge [1] [8]. The phenolic ring maintains its characteristic planar geometry, while the dihalogenated benzyl moiety introduces additional conformational complexity due to the presence of both bromine and chlorine substituents [8] [9].

Conformational analysis of benzyl-containing aromatic compounds reveals that the methylene bridge serves as a flexible linker that allows for rotational freedom between the two aromatic systems [9] [10]. In benzylic compounds of the type C₆H₅CH₂-X-R, rotamers with the alkyl group and phenyl ring in gauche relationship are generally more stable than anti conformations [9]. This preference arises from attractive carbon-hydrogen to pi interactions between the methylene protons and the aromatic pi system [9].

The rotational barrier around the benzyl carbon-phenyl carbon bond in related benzyl systems has been quantified through high-level quantum chemical calculations [10]. For benzyl radicals, the barrier to rotation of the methylene group is approximately 11 kcal/mol, while benzyl cations exhibit significantly higher barriers of 45 kcal/mol [10]. These rotational barriers are directly related to the magnitude of delocalization stabilization in the fully conjugated system [10].

The presence of halogen substituents introduces additional steric and electronic considerations in conformational analysis [11] [12]. Halogenated phenols demonstrate conformational isomerism, with syn and anti conformers exhibiting distinct spectroscopic signatures [11]. The hydroxyl group in phenolic compounds can adopt different orientations relative to the aromatic ring, creating additional conformational diversity [11] [13].

Conformational ParameterValue/Description
Methylene Bridge FlexibilityHigh rotational freedom
Preferred RotamerGauche relationship between aromatic rings
CH/π InteractionStabilizes folded conformation
OH Torsional ModesMultiple conformational states possible
Halogen InfluenceModifies rotational barriers

Electronic and Steric Effects of Halogen Substituents

The electronic properties of 4-(5-Bromo-2-chlorobenzyl)phenol are significantly influenced by the dual halogen substitution pattern on the benzyl ring [6] [14] [7]. Both bromine and chlorine atoms function as electron-withdrawing groups through inductive effects, reducing electron density in the aromatic system [6] [7]. However, halogens also possess lone pairs that can participate in resonance interactions with the aromatic pi system [15] [7].

Halogen substituents exhibit a unique dual character in aromatic systems [7] [16]. While they withdraw electron density through inductive effects due to their high electronegativity, they simultaneously donate electron density through resonance involving their p orbitals [7] [17]. This dual nature results in halogens being classified as deactivating groups that direct electrophilic aromatic substitution to ortho and para positions [7] [16].

The size and polarizability differences between bromine and chlorine create distinct steric and electronic environments [14] [18]. Bromine, being larger and more polarizable than chlorine, exhibits stronger interactions in halogen bonding and different conformational preferences [19]. The electronegativity order (F > Cl > Br > I) influences the magnitude of inductive electron withdrawal, while the increasing size down the halogen series affects steric interactions [14] [7].

In the context of phenolic systems, halogen substituents modify the acidity of the hydroxyl group and influence the stability of phenoxide anions [20] [21]. Electron-withdrawing groups increase phenolic acidity by stabilizing the conjugate base through inductive effects [20] [21]. Quantum chemical studies have demonstrated that substituent effects on phenol acidity correlate strongly with Hammett sigma constants [21].

The electronic effects extend to bond dissociation energies in halogenated phenolic compounds [20]. Density functional theory calculations reveal that electron-withdrawing groups increase oxygen-hydrogen bond dissociation energies in phenols, while electron-donating groups have the opposite effect [20]. Both ground-state destabilization and radical stabilization contribute to these substituent effects [20].

Electronic EffectBromineChlorine
Inductive Effect-I (electron-withdrawing)-I (electron-withdrawing)
Resonance Effect+R (weak electron-donating)+R (weak electron-donating)
Electronegativity2.963.16
Atomic Radius (Å)1.851.75
PolarizabilityHigherLower
Directing Effectortho/paraortho/para

Thermodynamic and Kinetic Property Profiles

The thermodynamic properties of 4-(5-Bromo-2-chlorobenzyl)phenol reflect the complex interplay between its structural components and electronic characteristics [2] [3] [22]. The compound exhibits a density of 1.5 ± 0.1 g/cm³, which is considerably higher than simple phenolic compounds due to the presence of heavy halogen atoms [2] [3]. The boiling point of 401.3 ± 35.0°C at 760 mmHg indicates strong intermolecular interactions, likely involving hydrogen bonding from the phenolic hydroxyl group and halogen interactions [2] [3].

Thermodynamic stability analysis of halogenated phenolic compounds reveals that the presence of multiple halogens significantly affects formation enthalpies and Gibbs free energies [22]. For chlorinated phenols, quantum mechanical calculations demonstrate that Gibbs free energy of formation values range between -75.7 and -137.9 kJ/mol for the gas phase, with additional stabilization observed in aqueous solutions [22]. The thermodynamic parameters correlate with the number and position of halogen substituents [22].

The flash point of 196.5 ± 25.9°C for 4-(5-Bromo-2-chlorobenzyl)phenol indicates moderate thermal stability [2] [3]. The high LogP value of 4.78 suggests significant lipophilicity, which influences distribution behavior and intermolecular interactions [2] [3]. The low vapor pressure of 0.0 ± 1.0 mmHg at 25°C indicates minimal volatility under standard conditions [2] [3].

Kinetic stability considerations encompass both thermal decomposition pathways and reaction barriers for various chemical transformations [23] [24]. Aromatic compounds exhibit exceptional thermodynamic stability compared to alkenes due to aromatic stabilization energy, typically around 30 kcal/mol for benzene systems [23] [24]. This stabilization energy contributes to the kinetic inertness of aromatic compounds toward addition reactions [24].

The presence of halogen substituents influences reaction kinetics through both electronic and steric effects [20] [21]. Electron-withdrawing halogens decrease the nucleophilicity of aromatic rings, resulting in slower electrophilic aromatic substitution reactions compared to unsubstituted benzene [7] [16]. However, the phenolic hydroxyl group provides electron density through resonance, creating a complex electronic environment that modulates reaction rates [21].

Thermodynamic PropertyValueUnits
Density1.5 ± 0.1g/cm³
Boiling Point401.3 ± 35.0°C at 760 mmHg
Flash Point196.5 ± 25.9°C
LogP4.78-
PSA20.23Ų
Vapor Pressure0.0 ± 1.0mmHg at 25°C
Index of Refraction1.636-
Exact Mass295.960358g/mol

The kinetic property profile is further influenced by conformational dynamics and intermolecular interactions [25] [9]. Dielectric relaxation studies of hydrogen-bonded complexes involving halogenated phenols reveal specific thermodynamic parameters for complex formation, including changes in free energy, enthalpy, and entropy [25]. These parameters provide insight into the stability and formation kinetics of intermolecular associations [25].

Rotational barriers in benzyl systems contribute to the overall kinetic behavior of the compound [10] [26]. Experimental determination of rotational barriers in benzyl halides through nuclear magnetic resonance spectroscopy indicates barriers of approximately 2.1 ± 0.4 kcal/mol for benzyl chloride [26]. These relatively low barriers suggest facile conformational interconversion at ambient temperatures [26].

Kinetic ParameterDescriptionTypical Range
Aromatic StabilizationResistance to addition reactions~30 kcal/mol
Rotational BarrierMethylene group rotation2-11 kcal/mol
OH Bond Dissociation EnergyPhenolic hydrogen abstractionVariable with substituents
Activation EnergyTemperature-dependent processesCompound-specific
Reaction Rate ConstantsKinetic measurementsEnvironment-dependent

The demethylation of methoxy precursors represents one of the most widely employed and efficient synthetic approaches for preparing 4-(5-Bromo-2-chlorobenzyl)phenol. This methodology involves the selective cleavage of carbon-oxygen bonds in methyl aryl ethers, specifically targeting the methoxy group to generate the corresponding phenol [2].

Boron Tribromide-Mediated Demethylation

Boron tribromide (BBr₃) stands as the most effective reagent for the demethylation of 4-(5-Bromo-2-chlorobenzyl)anisole to yield 4-(5-Bromo-2-chlorobenzyl)phenol. The reaction proceeds through a sophisticated mechanism involving multiple catalytic cycles, where a single equivalent of BBr₃ can theoretically cleave up to three equivalents of methoxy groups [3] [4].

The mechanistic pathway begins with the formation of a Lewis acid-base adduct between BBr₃ and the methoxy oxygen atom. This initial complex undergoes bromide abstraction by another equivalent of BBr₃, generating a cationic boron species and the tetrabromoborate anion (BBr₄⁻). The subsequent nucleophilic attack by BBr₄⁻ on the methyl group results in carbon-oxygen bond cleavage, producing methyl bromide and the corresponding phenol derivative [3].

Density functional theory calculations have revealed that the reaction proceeds through three distinct catalytic cycles, with overall barriers of 24.8, 25.3, and 22.2 kcal/mol for cycles one, two, and three respectively [3]. The reaction demonstrates remarkable efficiency, with reported yields ranging from 85% to 98% under optimized conditions [2].

Hydrobromic Acid Demethylation

Hydrobromic acid in glacial acetic acid provides an alternative approach for methoxy group cleavage. This method operates through a proton-mediated mechanism, where the methoxy oxygen is initially protonated, followed by nucleophilic attack by bromide ion on the methyl group [5] .

The reaction typically requires elevated temperatures (25-80°C) and extended reaction times (2-12 hours) compared to BBr₃-mediated processes. However, this method offers advantages in terms of reagent availability and cost-effectiveness, making it suitable for larger-scale preparations. Yields typically range from 70% to 90% depending on substrate structure and reaction conditions [5] .

Aluminum Chloride-Catalyzed Demethylation

Aluminum chloride (AlCl₃) serves as an effective Lewis acid catalyst for methoxy group cleavage, particularly in the presence of nucleophilic additives. The mechanism involves coordination of AlCl₃ to the methoxy oxygen, followed by nucleophilic displacement of the activated methyl group [6].

This approach typically requires milder conditions than HBr-mediated demethylation but generally provides lower yields (60-85%). The method is particularly useful when substrate compatibility with BBr₃ is problematic or when specific selectivity patterns are desired [6].

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Mechanism
Boron Tribromide (BBr₃)Dichloromethane0 to 250.5 to 2485 to 98Lewis acid activation
Hydrobromic Acid (HBr)Glacial Acetic Acid25 to 802 to 1270 to 90Proton-mediated cleavage
Aluminum Chloride (AlCl₃)Dichloromethane0 to 251 to 860 to 85Lewis acid coordination

Friedel-Crafts Acylation and Subsequent Reduction

The Friedel-Crafts acylation strategy represents a versatile two-step approach for synthesizing 4-(5-Bromo-2-chlorobenzyl)phenol through the initial formation of the corresponding ketone intermediate, followed by reduction to the desired methylene-linked product [7] [8].

Acylation Methodology

The Friedel-Crafts acylation employs 5-bromo-2-chlorobenzoyl chloride as the acylating agent, prepared in situ from 5-bromo-2-chlorobenzoic acid and thionyl chloride. The acid chloride formation proceeds quantitatively under reflux conditions with catalytic amounts of dimethylformamide (DMF) as an activator [7].

The acylation reaction utilizes aluminum trichloride supported on silica gel as the Lewis acid catalyst, providing enhanced selectivity and easier workup compared to homogeneous AlCl₃ systems. The reaction is conducted under vacuum conditions (-0.05 to -0.08 MPa) at low temperatures (-20 to -30°C) to control the highly exothermic nature of the acylation process [7].

The mechanism proceeds through the formation of an acylium ion intermediate, generated by the interaction of the acid chloride with the Lewis acid catalyst. This electrophilic species then undergoes attack by the aromatic substrate, typically phenetole or similar phenolic ethers, resulting in the formation of the corresponding benzophenone derivative [9] [10].

Reduction Strategies

The reduction of the intermediate benzophenone to the corresponding diphenylmethane derivative can be accomplished through several methodologies. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere represents the most direct approach, selectively reducing the carbonyl group to methylene without affecting the aromatic halogen substituents [8] [11].

Alternative reduction methods include the Wolff-Kishner reduction using hydrazine and strong base conditions, and the Clemmensen reduction employing zinc amalgam in hydrochloric acid. These methods are particularly valuable when catalytic hydrogenation is not feasible due to substrate incompatibility or when complete deoxygenation is required [8] [11].

The Wolff-Kishner reduction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes nitrogen elimination under basic conditions to yield the reduced product. This method is advantageous for acid-sensitive substrates and provides excellent yields when properly optimized [8].

Acylating AgentCatalystSubstrateTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
5-Bromo-2-chlorobenzoyl chlorideAlCl₃ on silica gelPhenetole-20 to -30-0.05 to -0.0889 to 9599.1 to 99.8
Acyl chloride derivativesAlCl₃Aromatic ethers0 to 25Atmospheric70 to 9095 to 99
AnhydridesAlCl₃/TiCl₄Aromatic compounds0 to 50Atmospheric60 to 8590 to 98

Alternative Routes: Suzuki-Miyaura Coupling and Nucleophilic Substitution

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura cross-coupling reaction provides an elegant approach for constructing the carbon-carbon bond between the halogenated benzyl moiety and the phenolic component. This methodology offers exceptional functional group tolerance and produces environmentally benign byproducts [12] [13].

The reaction employs potassium aryltrifluoroborates as the nucleophilic coupling partner, which demonstrate superior stability compared to traditional boronic acids. These organoboron reagents undergo transmetalation with palladium catalysts under mild conditions, facilitating the formation of the desired carbon-carbon bond [12] [14].

Optimal reaction conditions utilize PdCl₂(dppf)·CH₂Cl₂ as the catalyst system, with cesium carbonate serving as the base in a biphasic tetrahydrofuran-water solvent system. The reaction proceeds at temperatures ranging from 77°C to 90°C, providing yields of 72% to 91% depending on substrate structure and reaction optimization [12].

The mechanism involves a classical palladium-catalyzed cross-coupling pathway, initiated by oxidative addition of the benzyl halide to the palladium(0) species. Subsequent transmetalation with the organoboron reagent, followed by reductive elimination, generates the desired product and regenerates the active catalyst [13] [14].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions of benzyl halides with phenolic nucleophiles represent a direct approach for carbon-carbon bond formation. These reactions typically proceed through SN2 mechanisms for primary benzyl halides, while secondary and tertiary systems favor SN1 pathways [15] [16].

The reaction of 5-bromo-2-chlorobenzyl bromide with phenol derivatives under basic conditions provides access to the desired products. The nucleophilic substitution benefits from the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the benzyl carbon center [15] [17].

Optimal conditions typically employ strong bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide. The reaction proceeds at moderate temperatures (80-120°C) and provides yields ranging from 60% to 85% depending on substrate structure and reaction conditions [15] [17].

Coupling Partner 1Coupling Partner 2CatalystBaseSolventTemperature (°C)Yield (%)
Benzyl halidesPotassium aryltrifluoroboratesPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O (10:1)77 to 9072 to 91
Aryl halidesBoronic acidsPd(OAc)₂K₂CO₃DMF80 to 12060 to 85
Heteroaryl halidesBoron derivativesPd(PPh₃)₄Na₂CO₃Toluene/H₂O100 to 14050 to 80

Industrial-Scale Optimization and Process Engineering

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat transfer, mass transfer, reaction kinetics, and safety parameters. The highly exothermic nature of several synthetic routes necessitates robust temperature control systems and adequate heat removal capacity [18] [19].

Process engineering principles dictate that reaction scale-up should proceed incrementally, with maximum three-fold increases in scale at each stage. This approach allows for the identification and mitigation of potential hazards, including thermal runaway reactions and pressure buildup [18] [20].

Heat transfer limitations become increasingly significant at larger scales, as the surface-to-volume ratio decreases substantially. Industrial reactors must incorporate enhanced heat exchange systems, including internal cooling coils, jacketed vessels, and external heat exchangers to maintain adequate temperature control [18] [21].

Process Optimization Strategies

Industrial-scale optimization focuses on maximizing yield, purity, and throughput while minimizing waste generation and energy consumption. This involves systematic evaluation of reaction parameters, including temperature profiles, reagent stoichiometry, catalyst loading, and reaction time [22] [21].

Advanced process analytical technology (PAT) enables real-time monitoring of critical process parameters, allowing for immediate adjustments to maintain optimal reaction conditions. Implementation of continuous flow processing can provide enhanced control over reaction parameters and improved safety profiles compared to batch operations [23] [24].

The integration of green chemistry principles into process design reduces environmental impact through the use of renewable feedstocks, elimination of hazardous solvents, and implementation of atom-economical transformations. Process intensification techniques, including microreactor technology and continuous processing, can significantly reduce reaction times and improve selectivity [23] [25].

Quality Control and Validation

Industrial production requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance. This includes the development of robust analytical methods for monitoring reaction progress, identifying impurities, and verifying final product specifications [26] [22].

Process validation involves demonstrating that the manufacturing process consistently produces products meeting predetermined quality attributes. This requires extensive documentation of process parameters, statistical analysis of batch data, and demonstration of process reproducibility across multiple production runs [26] [27].

Risk assessment methodologies, including Hazard and Operability (HAZOP) studies and Process Hazard Analysis (PHA), are essential for identifying potential safety hazards and implementing appropriate mitigation strategies. These assessments must consider both normal operating conditions and potential deviation scenarios [20] [25].

ParameterLab ScalePilot ScaleProduction ScaleCritical Factors
Reaction Scale1-100 g1-10 kg100-1000 kgSafety assessment
Heat TransferExcellentGoodChallengingHeat removal capacity
Mixing EfficiencyHighModerateVariableAgitation design
Temperature ControlPrecise (±1°C)Good (±2°C)Moderate (±5°C)Thermal runaway prevention
Pressure ControlAtmosphericControlledControlledVapor pressure management

XLogP3

4.8

Wikipedia

4-[(5-Bromo-2-chlorophenyl)methyl]phenol

Dates

Last modified: 08-16-2023

Explore Compound Types